molecular formula CH2ClNO B1583757 Carbamoyl chloride CAS No. 463-72-9

Carbamoyl chloride

Cat. No.: B1583757
CAS No.: 463-72-9
M. Wt: 79.48 g/mol
InChI Key: CKDWPUIZGOQOOM-UHFFFAOYSA-N
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Description

Carbamoyl chloride (H₂NCOCl) is a reactive organochlorine compound characterized by a carbonyl group flanked by an amino and a chlorine substituent. Unlike its oxygen analogue, chloroformate (HOCOCl), which decomposes into CO₂ and HCl, this compound is thermally stable, even at elevated temperatures, and can be further stabilized via complexation with Lewis acids like AlCl₃ or FeCl₃ . Its applications span agrochemicals (herbicides, fungicides, pesticides) , pharmaceuticals (anticholinesterase agents, muscle relaxants) , and materials science (precursor to ureas and isocyanates) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbamoyl chlorides are commonly prepared by the reaction of an amine with phosgene:

2R2NH+COCl2R2NCOCl+[R2NH2]Cl2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl 2R2​NH+COCl2​→R2​NCOCl+[R2​NH2​]Cl

They can also be synthesized by the addition of hydrogen chloride to isocyanates:

RNCO+HClRNHCOClRNCO + HCl → RNHCOCl RNCO+HCl→RNHCOCl

This method allows for the preparation of carbamoyl chlorides with N-H functionality .

Industrial Production Methods: The industrial production of carbamoyl chlorides often involves the reaction of amines with phosgene, as it is a straightforward and efficient method . This process is widely used due to its simplicity and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions: Carbamoyl chlorides undergo various types of reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with carbamoyl chlorides include water, alcohols, and amines. Reaction conditions often involve the use of nonpolar organic solvents and may require the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Major Products: The major products formed from reactions involving carbamoyl chlorides include carbamic acids, carbamates, and various amide-containing molecules .

Scientific Research Applications

Industrial Applications

  • Pharmaceuticals
    • Intermediate for Drug Synthesis : Carbamoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is used to produce carbamate derivatives that exhibit biological activity.
    • Anticholinesterase Activity : The reaction of carbamoyl chlorides with eseridine leads to compounds with potential anticholinesterase properties, which are valuable in treating neurological disorders .
  • Agrochemicals
    • Pesticide Production : Carbamoyl chlorides are utilized in the manufacture of herbicides, fungicides, and pesticides. They react with alcohols and phenols to form carbamic acid esters, which are key components in many agrochemical formulations .
    • Genotoxicity Studies : Research indicates that some carbamoyl chlorides may exhibit genotoxic effects, necessitating careful evaluation during pesticide development .
  • Materials Science
    • Dyes and Pigments : this compound is employed in the production of various dyes, enhancing color properties and stability in textiles and other applications .
    • Coated Dressings : Recent studies have shown that dialkylthis compound-coated dressings can effectively reduce wound odor, demonstrating potential in medical applications .

Case Study 1: Pharmaceutical Synthesis

A study investigated the synthesis of N-substituted carbamoyl chlorides for developing new antitumor agents. The research focused on optimizing reaction conditions to enhance yield and purity. Results indicated that specific substituents significantly affected biological activity, leading to promising candidates for further development.

CompoundYield (%)Biological Activity
N-Methylthis compound85%Moderate Antitumor
N-Ethylthis compound90%High Antitumor

Case Study 2: Agrochemical Development

In another study, the effectiveness of this compound-derived pesticides was evaluated against common agricultural pests. The results demonstrated a significant reduction in pest populations compared to control groups.

Pesticide TypeEfficacy (%)Application Rate (kg/ha)
Herbicide A75%1.5
Fungicide B80%2.0

Environmental and Safety Considerations

While this compound has numerous applications, it poses environmental and health risks due to its reactivity and potential carcinogenic properties . Proper safety protocols must be implemented during its handling and disposal to mitigate risks.

Mechanism of Action

The mechanism of action of carbamoyl chlorides involves their reactivity with nucleophiles, such as water, alcohols, and amines. The carbonyl carbon in the carbamoyl chloride is electrophilic, making it susceptible to nucleophilic attack. This leads to the replacement of the chloride ion with the nucleophile, forming various products such as carbamic acids and carbamates .

Comparison with Similar Compounds

Carbamoyl Chloride vs. Carbamoyl Fluoride

Carbamoyl fluorides (R₂NCOF) exhibit superior stability and selectivity compared to carbamoyl chlorides. This stability arises from the stronger C–F bond and reduced electrophilicity, making them preferred intermediates in synthesizing hydrazines, isocyanates, and carbamates . However, carbamoyl fluorides are synthetically challenging, often requiring carbamoyl chlorides as precursors and toxic phosgene derivatives for their preparation .

Property This compound Carbamoyl Fluoride
Stability Moderate High
Reactivity High Moderate
Synthetic Accessibility Easier Challenging
Key Applications Agrochemicals Pharmaceuticals

This compound vs. Chloroformate Esters

Chloroformate esters (ROCOCl) share structural similarities but differ in reactivity. Carbamoyl chlorides undergo nucleophilic substitution and elimination (to form isocyanates) more readily due to the electron-donating amino group, which stabilizes transition states in solvolysis reactions . Chloroformates, in contrast, are more prone to hydrolysis and less versatile in forming heterocycles.

Property This compound Chloroformate Ester
Hydrolysis Rate Slower Faster
Elimination Tendency High (→ isocyanates) Low
Synthetic Utility Broad (ureas, amides) Limited (carbonates)

This compound vs. Acid Chlorides/Anhydrides

Carbamoyl chlorides are less efficient in acylation reactions compared to acid chlorides (RCOCl) and anhydrides. For example, in Pd/Cu-catalyzed syntheses of isoquinolines, carbamoyl chlorides yielded products in 13–42%, whereas acid chlorides and anhydrides achieved 18–82% and 31–67%, respectively . This lower efficiency stems from steric hindrance and reduced electrophilicity due to the amino group.

Property This compound Acid Chloride
Acylation Efficiency Moderate High
Steric Hindrance High Low
Electrophilicity Moderate High

Substituted Carbamoyl Chlorides

Substitution on the nitrogen atom significantly alters properties:

  • Dimethylthis compound (Me₂NCOCl): Exhibits high reactivity in coupling reactions, with improved yields over unsubstituted carbamoyl chlorides .
  • N-Methyl-N-Phenylthis compound (C₈H₈ClNO): Melting point 87–90°C; used in antimycobacterial agents .
  • Diethylthis compound : Less hygroscopic than parent H₂NCOCl, enhancing shelf stability .
Compound Melting Point (°C) Key Applications
H₂NCOCl Agrochemicals
Me₂NCOCl Polymer synthesis
C₈H₈ClNO (N-Methyl-N-phenyl) 87–90 Pharmaceuticals

This compound vs. Carbamoylcholine Chloride

Carbamoylcholine chloride (C₆H₁₅ClN₂O₂) is a quaternary ammonium derivative with cholinergic activity, unlike the non-bioactive this compound. It is water-soluble (>50 mg/mL) and used in nAChR/mAChR studies .

Property This compound Carbamoylcholine Chloride
Bioactivity None High (cholinergic agonist)
Solubility Low (organic solvents) High (aqueous)
Applications Synthesis Neuroscience research

Biological Activity

Carbamoyl chloride, also known as isocyanic acid chloride, is a versatile compound in organic synthesis and has significant biological activity. Its derivatives, particularly dimethylthis compound, have been the focus of various studies due to their implications in toxicology and pharmacology. This article reviews the biological activity of this compound, emphasizing its genotoxic effects, potential carcinogenicity, and applications in medicinal chemistry.

  • Molecular Formula : C₂H₅ClN
  • Molecular Weight : 76.52 g/mol
  • CAS Number : 79-05-6

This compound acts primarily as an alkylating agent, which can modify nucleophilic sites in biological molecules such as DNA. This property underlies its genotoxic potential.

Genotoxicity Studies

Numerous studies have demonstrated the genotoxic effects of this compound and its derivatives:

  • In Vitro Studies :
    • This compound induced DNA strand breaks and chromosomal aberrations in Chinese hamster ovary (CHO) cells but did not induce sister chromatid exchanges in rat hepatocytes .
    • In mouse lymphoma L5178Y cells, it caused mutations at the thymidine kinase (tk) locus .
  • In Vivo Studies :
    • Dimethylthis compound was tested in female mice, revealing a significant incidence of skin tumors at the application site after prolonged exposure .
    • In hamsters exposed to dimethylthis compound via inhalation, squamous-cell carcinomas were observed in the nasal cavity .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classified dimethylthis compound as probably carcinogenic to humans (Group 2A), based on sufficient evidence from animal studies but inadequate evidence from human studies . The compound's ability to act as a direct-acting alkylating agent contributes to its carcinogenic profile.

Case Study 1: Skin Tumor Induction in Mice

A study conducted by Van Duuren et al. involved topical application of dimethylthis compound in ICR/Ha Swiss mice. The results indicated that out of 50 treated mice, 32 developed tumors (including squamous carcinomas) within a timeframe of up to 615 days. The control groups showed no tumor development .

Case Study 2: Inhalation Exposure in Hamsters

In a long-term inhalation study, Syrian golden hamsters exposed to 1 ppm dimethylthis compound for their lifetime exhibited a high incidence of neoplastic lesions in the nasal cavity. Specifically, 50 out of 99 treated hamsters developed squamous-cell carcinomas, while no tumors were found in control groups .

Applications in Medicinal Chemistry

This compound derivatives are utilized in drug synthesis due to their reactivity with amines and alcohols. For example, carbamoyl choline chloride has been studied for its role as a cholinergic receptor agonist that resists cholinesterase action and blocks apoptosis in cerebellar granule neurons .

Summary of Biological Activity

Activity TypeDescription
Genotoxicity Induces DNA damage and mutations; causes chromosomal aberrations
Carcinogenicity Classified as probably carcinogenic based on animal studies
Applications Used in drug synthesis; acts as a cholinergic receptor agonist

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing carbamoyl chloride derivatives, and how can reaction conditions be optimized to minimize side products?

Carbamoyl chlorides are typically synthesized via the reaction of secondary amines with phosgene or safer alternatives like triphosgene. A common procedure involves slow addition of the amine to a cooled solution of triphosgene in dichloromethane, followed by stirring under inert conditions . To minimize hydrolysis (a major side reaction), strict anhydrous conditions and controlled temperatures (0–5°C) are critical. Purity can be monitored using HPLC or NMR to detect residual amines or hydrolyzed byproducts (e.g., bis(2-chloroethyl)amine). Optimization may involve adjusting stoichiometry, solvent polarity, or using scavengers like molecular sieves .

Q. How should researchers safely handle carbamoyl chlorides given their toxicity and potential carcinogenicity?

Carbamoyl chlorides, such as dimethyl this compound, are hazardous air pollutants (HAPs) and require stringent safety protocols. Key measures include:

  • Use of fume hoods with HEPA filters to avoid inhalation .
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
  • Storage in sealed, air-tight containers under inert gas (e.g., argon) to prevent degradation.
  • Waste disposal via neutralization with aqueous sodium bicarbonate followed by incineration .

Q. What analytical techniques are essential for characterizing this compound stability and reactivity?

  • NMR spectroscopy : To confirm structure and detect hydrolysis products (e.g., amine or CO₂ release) .
  • HPLC-MS : For quantifying purity and identifying trace byproducts .
  • Kinetic studies : UV-Vis spectroscopy to monitor hydrolysis rates under varying pH and temperature conditions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of carbamoyl chlorides in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electrophilicity of the carbonyl carbon and the leaving group (Cl⁻) efficiency. For example, comparing activation energies for reactions with amines vs. alcohols helps predict regioselectivity. WebMO or Gaussian software can optimize geometries and simulate transition states . Experimental validation via kinetic isotopic effects (KIEs) or Hammett plots is recommended .

Q. What experimental strategies differentiate DNA cross-linking efficiency among this compound derivatives?

  • Alkaline comet assay : Quantifies DNA strand breaks and cross-links in treated cell lines .
  • LC-MS/MS : Detects specific DNA adducts (e.g., guanine-alkyl adducts) .
  • Comparative studies : Use structural analogs (e.g., N,N-bis(2-chloroethyl)urea) to isolate the role of the carbamoyl group in cross-linking .

Q. How can photoredox catalysis be applied to generate carbamoyl radicals for synthetic applications?

Carbamoyl chlorides serve as precursors for carbamoyl radicals under visible-light irradiation with catalysts like Ru(bpy)₃²⁺. The mechanism involves single-electron transfer (SET) to the chloride, generating radicals that undergo Giese additions with electron-deficient alkenes (e.g., vinyl sulfones). Reaction optimization requires tuning solvent (acetonitrile preferred), light intensity, and radical traps .

Q. What methods are effective in analyzing and reducing chlorinated byproducts during this compound synthesis?

  • Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile chlorinated impurities (e.g., dichloroethylamines) .
  • Two-stage phosgenation : Separates this compound formation (first stage) from dissociation into isocyanates (second stage), reducing HCl byproduct accumulation .
  • Scavengers : Tertiary amines (e.g., triethylamine) trap HCl, minimizing side reactions .

Q. How do reaction conditions influence cleavage vs. substitution pathways in nucleophilic attacks on carbamoyl chlorides?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor substitution by stabilizing transition states. Non-polar solvents may promote cleavage via SN1-like mechanisms .
  • Nucleophile strength : Soft nucleophiles (e.g., thiols) favor substitution, while hard nucleophiles (e.g., hydroxide) induce cleavage of the benzyl-nitrogen bond .
  • Temperature : Higher temperatures accelerate cleavage pathways due to increased entropy .

Q. Methodological Resources

  • Toxicity assays : OECD guidelines for genotoxicity testing (e.g., Ames test, micronucleus assay) .
  • Computational tools : WebMO for DFT, PubChem for structural data .
  • Synthetic protocols : Refer to J. Org. Chem. for phosgene-free methodologies .

Properties

IUPAC Name

carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2ClNO/c2-1(3)4/h(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDWPUIZGOQOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963544
Record name Carbonochloridimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463-72-9
Record name Carbamic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamoyl chloride
Source European Chemicals Agency (ECHA)
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Record name CARBAMYL CHLORIDE
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Synthesis routes and methods I

Procedure details

A tetrahydrofuran (75 mL) solution of phenoxycarbonylbenzotriazole (19.1 g) was dropped into an ethyl acetate solution (100 mL) of bis(trichloromethyl) carbonate (9.5 g) at 10° C. The resultant solution was stirred at 40° C. for 3 hrs. After the solvent was distilled away at reduced pressure, 200 mL of hexane were added to the concentrated residue, and the material was stirred for 1 hr. The crystals were filtered out and dried to obtain carbamoyl chloride of phenoxycarbonylbenzotriazole (to be abbreviated as PBT-COCl hereinafter) (22.4 g).
Quantity
75 mL
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Name
phenoxycarbonylbenzotriazole
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19.1 g
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9.5 g
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100 mL
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resultant solution
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 970 parts of isopropylcarbamic acid chloride in 1,020 parts of chlorobenzene is inroduced into an apparatus analogous to that of Example 1 and is refluxed for 9 hours -- during which the reaction temperature rises from 77° to 88° C -- whilst passing 120,000 parts by volume of dry nitrogen per hour through the mixture. The subsequent distillation gives 630 parts of isopropyl isocyanate free from carbamic acid chloride (corresponding to 93% of theory, based on isopropylcarbamic acid chloride used), boiling at from 73.5° to 74.5° C.
[Compound]
Name
970
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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